molecular formula C7H6N2OS2 B2805671 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 183170-82-3

2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2805671
CAS No.: 183170-82-3
M. Wt: 198.26
InChI Key: NUWPXBHTEMDQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Mechanism of Action

Target of Action

The primary target of 2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd, which is crucial for the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to a disruption in the ATP production of the bacteria, thereby affecting its survival and proliferation .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This results in ATP depletion, which is detrimental to the survival and proliferation of the bacteria .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Chemical Reactions Analysis

Types of Reactions

2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one stands out due to its unique thiol group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-methyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c1-9-6(10)5-4(2-3-12-5)8-7(9)11/h2-3H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWPXBHTEMDQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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